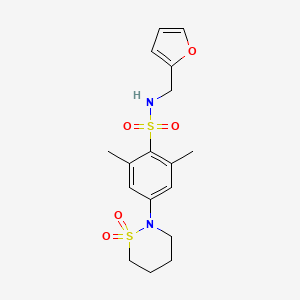![molecular formula C19H22Cl2N2O2 B5039649 2,4-dichloro-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5039649.png)
2,4-dichloro-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most commonly used insect repellent in the world. DEET is a colorless liquid with a slightly sweet odor and is used to prevent insect bites from mosquitoes, ticks, fleas, and other biting insects.
Mecanismo De Acción
2,4-dichloro-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol works by blocking the olfactory receptors in insects, which prevents them from detecting the presence of humans or animals. This makes it difficult for insects to locate and bite their prey.
Biochemical and Physiological Effects:
2,4-dichloro-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol has been shown to have a low toxicity profile and is generally considered safe for use in humans when used as directed. However, some studies have suggested that 2,4-dichloro-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol may have neurotoxic effects and may be harmful to the nervous system in high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-dichloro-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol is a widely used insect repellent and is readily available for use in laboratory experiments. It is highly effective in preventing insect bites and can be used to study the behavior of insects in the presence of repellents. However, 2,4-dichloro-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol may not be suitable for all types of experiments, as it may interfere with certain types of assays or tests.
Direcciones Futuras
1. Development of new insect repellents with improved safety profiles and efficacy.
2. Study of the long-term effects of 2,4-dichloro-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol exposure on human health.
3. Development of new methods for synthesizing 2,4-dichloro-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol and other insect repellents.
4. Investigation of the mechanisms of action of 2,4-dichloro-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol and other insect repellents.
5. Study of the effects of 2,4-dichloro-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol on non-target organisms and the environment.
6. Development of new formulations of 2,4-dichloro-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol and other insect repellents for improved efficacy and safety.
7. Investigation of the potential use of 2,4-dichloro-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol and other insect repellents in the control of insect-borne diseases.
In conclusion, 2,4-dichloro-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol is a highly effective insect repellent that has been extensively studied for its insect repellent properties. It is widely used in personal and commercial insect repellent products and is readily available for use in laboratory experiments. While 2,4-dichloro-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol has a low toxicity profile and is generally considered safe for use in humans, further research is needed to fully understand its long-term effects on human health and the environment.
Métodos De Síntesis
2,4-dichloro-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol is synthesized through a multi-step process that involves the reaction of 2,4-dichlorophenol with 2-ethoxybenzylamine to form the intermediate 2,4-dichloro-6-{[2-ethoxyphenyl)amino]methyl}phenol. This intermediate is then reacted with piperazine to form the final product, 2,4-dichloro-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol.
Aplicaciones Científicas De Investigación
2,4-dichloro-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol has been extensively studied for its insect repellent properties and has been found to be highly effective in preventing insect bites. It is widely used in both personal and commercial insect repellent products, including sprays, lotions, and wipes.
Propiedades
IUPAC Name |
2,4-dichloro-6-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O2/c1-2-25-18-6-4-3-5-17(18)23-9-7-22(8-10-23)13-14-11-15(20)12-16(21)19(14)24/h3-6,11-12,24H,2,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYGMMABKHXHDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=C(C(=CC(=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5039580.png)
![2-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 2-naphthalenesulfonate](/img/structure/B5039581.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-4-(pentanoylamino)benzamide](/img/structure/B5039586.png)

![3,4-dimethoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5039606.png)
![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-methyl-3-furamide](/img/structure/B5039607.png)
![5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5039611.png)
![4-(6,6-diphenylbicyclo[3.1.0]hex-1-yl)morpholine](/img/structure/B5039621.png)
![(3R*,4R*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5039628.png)

![5-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-3-(3-thienylmethyl)-1,2,4-oxadiazole](/img/structure/B5039638.png)

